4-(9H-Carbazol-9-yl)aniline hydrochloride
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Overview
Description
4-(9H-Carbazol-9-yl)aniline hydrochloride is a chemical compound with the molecular formula C18H14N2·HCl. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to first prepare 9H-carbazole-9-amine, which is then reacted with aniline under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of 4-(9H-Carbazol-9-yl)aniline hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(9H-Carbazol-9-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-(9H-Carbazol-9-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Widely used in the development of organic electronic devices such as OLEDs and OTFTs
Mechanism of Action
The mechanism of action of 4-(9H-Carbazol-9-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .
Comparison with Similar Compounds
Similar Compounds
- 4-(9H-Carbazol-9-yl)phenylboronic acid
- 9-(4-Aminophenyl)carbazole hydrochloride
- 4,4’-Di(9-carbazolyl)biphenyl
Uniqueness
4-(9H-Carbazol-9-yl)aniline hydrochloride is unique due to its specific structural features that enhance its performance in organic electronic applications. Compared to similar compounds, it offers better stability and efficiency in charge transport, making it a preferred choice for high-performance OLEDs and OTFTs .
Properties
IUPAC Name |
4-carbazol-9-ylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2.ClH/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20;/h1-12H,19H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQROJKMLJRSAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383516 |
Source
|
Record name | 4-(9H-Carbazol-9-yl)aniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312700-07-5 |
Source
|
Record name | 4-(9H-Carbazol-9-yl)aniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 9-(4-Aminophenyl)carbazole hydrochloride a compound of interest in the synthesis of electrochromic polymers?
A1: 9-(4-Aminophenyl)carbazole hydrochloride, also known as 4-(9H-Carbazol-9-yl)aniline hydrochloride, serves as a crucial monomer in the palladium-catalyzed polymerization reaction. This compound, denoted as M3 in the study, reacts with either 2,7-dibromo-9-(2-ethylhexyl)-carbazole (M1) or 2,7-dibromo-9-t-butyloxycarbonyl-carbazole (M2) to form the polymer backbone. [] The resulting polymers, termed polyiminocarbazolylenes, exhibit promising electrochromic properties. The presence of the carbazole unit in M3 contributes to the polymer's ability to undergo reversible oxidation and reduction, leading to visually detectable color changes. []
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